REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[NH:14][CH:13]2[CH2:15][CH2:16][N:10]([CH2:11][CH2:12]2)[CH2:9]1>O1CCCC1>[N:10]12[CH2:16][CH2:15][CH:13]([CH2:12][CH2:11]1)[NH:14][CH2:8][CH2:9]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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3.6 g
|
Type
|
reactant
|
Smiles
|
O=C1CN2CCC(N1)CC2
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was then heated to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to room tempeature
|
Type
|
CUSTOM
|
Details
|
quenched by slow addition of 2.5 ml water
|
Type
|
FILTRATION
|
Details
|
The salts were filtered
|
Type
|
WASH
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Details
|
washed several times with diethyl ether totaling 1.0 1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCNC(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 64.5% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |